1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol

Description

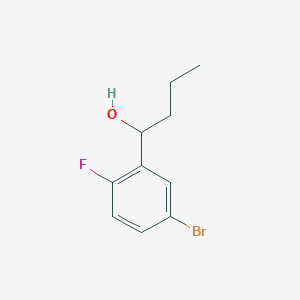

1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol is a halogenated aromatic alcohol with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 247.11 g/mol. The compound features a butanol chain attached to a phenyl ring substituted with bromine at the para-position (C5) and fluorine at the ortho-position (C2). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates or organic synthesis.

Properties

Molecular Formula |

C10H12BrFO |

|---|---|

Molecular Weight |

247.10 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10,13H,2-3H2,1H3 |

InChI Key |

UVAGGEUONBIJCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)Br)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain-Length Variants: 1-(5-Bromo-2-fluorophenyl)propan-1-ol

- Molecular Formula : C₉H₁₀BrFO

- CAS : 1197943-64-8

- Key Differences: The shorter propanol chain (vs. Regulatory information is incomplete, highlighting a gap in hazard classification compared to butanol derivatives.

Functional Group Analog: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₃BrF₄O

- CAS : 617706-15-7

- Key Differences :

- Replacement of the hydroxyl group (-OH) with a trifluoromethyl ketone (-COCF₃) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.

- The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic addition reactions compared to the alcohol .

- Higher molecular weight (271.01 g/mol) due to additional fluorine atoms.

Positional Isomer: 1-(2-Bromo-6-fluorophenyl)butan-1-ol

- Molecular Formula : C₁₀H₁₂BrFO

- CAS : 1602786-26-4

- Key Differences :

Structural Isomerism in Alcohols: Butan-1-ol vs. Butan-2-ol

- Butan-1-ol : Primary alcohol with the -OH group at the terminal carbon.

- Butan-2-ol : Secondary alcohol with the -OH group at the second carbon.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituent Positions |

|---|---|---|---|---|---|

| 1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol | Not provided | C₁₀H₁₂BrFO | 247.11 | Primary alcohol | Br (C5), F (C2) |

| 1-(5-Bromo-2-fluorophenyl)propan-1-ol | 1197943-64-8 | C₉H₁₀BrFO | 233.08 | Primary alcohol | Br (C5), F (C2) |

| 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | 617706-15-7 | C₈H₃BrF₄O | 271.01 | Ketone | Br (C5), F (C2) |

| 1-(2-Bromo-6-fluorophenyl)butan-1-ol | 1602786-26-4 | C₁₀H₁₂BrFO | 247.11 | Primary alcohol | Br (C2), F (C6) |

Research Findings and Implications

- Reactivity : The target compound’s primary alcohol group suggests utility in esterification or oxidation reactions, whereas its ketone analog () is more suited for nucleophilic additions.

- Regulatory Gaps: Propanol and butanol derivatives lack comprehensive safety profiles, necessitating further toxicological studies .

- Synthetic Applications : Positional isomerism (e.g., ) could influence regioselectivity in cross-coupling reactions due to varying electronic effects on the phenyl ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.